N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

CAS No.: 952984-55-3

Cat. No.: VC7052286

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952984-55-3 |

|---|---|

| Molecular Formula | C20H18ClN3O2 |

| Molecular Weight | 367.83 |

| IUPAC Name | N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |

| Standard InChI | InChI=1S/C20H18ClN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25) |

| Standard InChI Key | ISIZIUJXTREHLF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

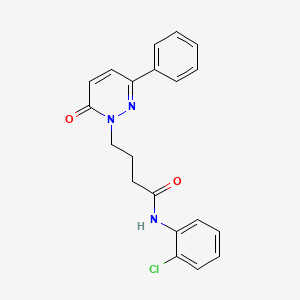

The systematic IUPAC name of the compound is N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, reflecting its substituents and functional groups. Its molecular formula, , indicates a composition of 21 carbon, 20 hydrogen, 1 chlorine, 3 nitrogen, and 2 oxygen atoms . The molecular weight is calculated as 381.9 g/mol, consistent with the sum of atomic masses .

Structural Features

The compound’s structure integrates three key components:

-

Butanamide backbone: A four-carbon chain terminating in an amide group.

-

2-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the ortho position, linked to the amide nitrogen.

-

6-Oxo-3-phenylpyridazin-1(6H)-yl moiety: A pyridazinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 2) substituted with a phenyl group at position 3 and a ketone at position 6.

The pyridazinone ring’s conjugation system and the electron-withdrawing chlorine atom likely influence the compound’s reactivity and solubility .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.9 g/mol |

| XLogP<sub>3</sub>-AA | ~3.5 (estimated) |

| Hydrogen Bond Donors | 2 (amide NH and pyridazinone NH) |

| Hydrogen Bond Acceptors | 3 (amide O, pyridazinone O, and ketone O) |

The compound’s moderate lipophilicity (estimated XLogP ~3.5) implies potential membrane permeability, a trait relevant to drug discovery .

Synthesis and Manufacturing

-

Cyclocondensation reactions: Combining hydrazines with diketones or ketoesters to form the pyridazinone core.

-

Amide coupling: Introducing the chlorophenyl group via carbodiimide-mediated coupling of carboxylic acids with amines.

Future work should explore stepwise routes to optimize yield and purity.

Applications and Industrial Relevance

The compound’s potential applications remain speculative due to limited research. Pyridazinones are explored in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume